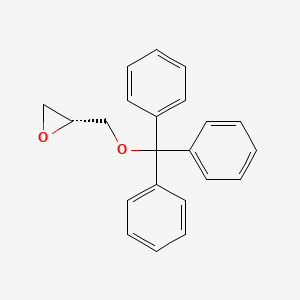

(R)-(+)-Trityl glycidyl ether

Vue d'ensemble

Description

“®-(+)-Trityl glycidyl ether” is a synthetic precursor that has been used in the synthesis of glycerophospholipids, as well as compounds with antiviral and antimalarial activities .

Synthesis Analysis

The synthesis of “®-(+)-Trityl glycidyl ether” has been described in several studies. For instance, it has been prepared by the asymmetric epoxidation of allyl alcohol . It has also been used in the synthesis of glycerophospholipids .Molecular Structure Analysis

The molecular formula of “®-(+)-Trityl glycidyl ether” is C22H20O2 . Its molecular weight is 316.4 . The InChi Code is InChI=1S/C22H20O2/c1-4-10-18 (11-5-1)22 (24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 .Chemical Reactions Analysis

“®-(+)-Trityl glycidyl ether” has been used in various chemical reactions. For example, it has been used in the synthesis of glycerophospholipids . It has also been used in the synthesis of compounds with antiviral and antimalarial activities .Physical And Chemical Properties Analysis

“®-(+)-Trityl glycidyl ether” is a solid substance . It is soluble in DMF (10 mg/ml) and DMSO (1 mg/ml) .Applications De Recherche Scientifique

Enantioselective Hydrolysis

“®-(+)-Trityl glycidyl ether” is used in enantioselective hydrolysis, a process that is crucial in the production of optically active pharmaceuticals . A variant of the epoxide hydrolase (vEH-Am) gene from a marine microorganism Agromyces mediolanus was synthesized and expressed in Escherichia coli. The purified vEH-Am exhibited high enantioselectivity towards styrene oxide (SO) and benzyl glycidyl ether (BGE). The vEH-Am preferentially converted (S)-SO, leaving ®-SO with the enantiomeric excess (ee) >99%. However, ®-BGE was preferentially hydrolyzed by vEH-Am, resulting in (S)-BGE with >99% ee .

Preparation of Lactone Fragment

“®-(+)-Trityl glycidyl ether” is used in the preparation of the lactone fragment of compactin and mevinolin . These are important compounds in the pharmaceutical industry.

Synthesis of Syn-1,3-Polyols

“®-(+)-Trityl glycidyl ether” is used in the synthesis of syn-1,3-polyols . These are important compounds in the pharmaceutical industry.

Synthesis of Dideoxynucleosides

“®-(+)-Trityl glycidyl ether” is used in the synthesis of dideoxynucleosides . These are important compounds in the pharmaceutical industry.

Preparation of Spiroacetal Cyanohydrin

“®-(+)-Trityl glycidyl ether” is used in the preparation of a spiroacetal cyanohydrin . This is an important compound in the pharmaceutical industry.

Improvement of Dimensional Stability and Flexibility of Photographic Gelatine Films

Glycerol triglycidyl ether (GPE), a related compound to “®-(+)-Trityl glycidyl ether”, has been used as a synergistic crosslinking and plasticising agent to improve the stability and flexibility of gelatine films under dry–wet cycling . This has applications in the preservation and restoration of historical photographs .

Safety and Hazards

Mécanisme D'action

Target of Action

®-(+)-Trityl glycidyl ether is primarily used as a synthetic precursor in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membrane structure and function .

Mode of Action

It’s known that it acts as a precursor in the synthesis of glycerophospholipids . This suggests that it may undergo chemical reactions to form part of the glycerophospholipid structure.

Biochemical Pathways

®-(+)-Trityl glycidyl ether is involved in the synthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport . Therefore, the compound indirectly influences these biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has solubility in dmf (10 mg/ml) and dmso (1 mg/ml) .

Result of Action

As a synthetic precursor, ®-(+)-Trityl glycidyl ether contributes to the synthesis of glycerophospholipids . These molecules are integral components of cell membranes, influencing their fluidity, permeability, and function. Additionally, compounds synthesized from ®-(+)-Trityl glycidyl ether have shown antiviral and antimalarial activities .

Action Environment

It’s known that the compound is stable for at least 4 years when stored at -20°c .

Propriétés

IUPAC Name |

(2R)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370312 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-Trityl glycidyl ether | |

CAS RN |

65291-30-7 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.